N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features a cyclohexene ring, an isoindoline-1,3-dione moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexene ring: Starting from cyclohexanone, a Wittig reaction can be employed to introduce the double bond, forming cyclohex-1-ene.
Attachment of the ethyl group: The cyclohex-1-ene can undergo a Friedel-Crafts alkylation to attach the ethyl group.
Synthesis of the isoindoline-1,3-dione moiety: This can be synthesized from phthalic anhydride through a reaction with ammonia or primary amines.
Formation of the propanamide group: The final step involves the coupling of the cyclohex-1-en-1-ylethyl group with the isoindoline-1,3-dione moiety using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexanone derivatives, while reduction of the isoindoline-1,3-dione moiety may produce isoindoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
The uniqueness of N-(2-cyclohex-1-en-1-ylethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(17(22)20-12-11-14-7-3-2-4-8-14)21-18(23)15-9-5-6-10-16(15)19(21)24/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,20,22) |
InChI Key |
GFCZFUKLFGZZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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